Lipophilicity Shift vs. N-Methyl Analog
The target compound (4271-93-6) exhibits a calculated logP of 0.108, representing a shift of +0.84 log units relative to the N-methyl analog (CAS 4271-90-3, logP = –0.73) [1]. This difference corresponds to an approximately 7-fold higher predicted partition coefficient into organic media, which can meaningfully affect extraction efficiency, chromatographic retention, and passive membrane permeability in cell-based assays [2]. The N-ethyl analog (CAS 4271-91-4) is expected to fall between these values, though its experimental logP was not available in the surveyed databases.
| Evidence Dimension | Calculated logP (hydrophobicity / partition coefficient) |
|---|---|
| Target Compound Data | logP = 0.108 |
| Comparator Or Baseline | N-(2-cyanoethyl)-N-methylacetamide (CAS 4271-90-3): logP = –0.73 |
| Quantified Difference | ΔlogP = +0.84 (approximately 7-fold higher lipophilicity) |
| Conditions | Calculated logP values sourced from Chembase; experimental validation not located |
Why This Matters
When selecting a cyanoacetamide building block for a medicinal chemistry campaign, a logP shift of 0.84 units can move a lead compound from a suboptimal to an acceptable lipophilicity range (typically logP 1–5), directly impacting the likelihood of achieving favorable ADME properties.
- [1] Chembase.cn. N-(2-cyanoethyl)-N-(propan-2-yl)acetamide (logP = 0.108) and N-(2-cyanoethyl)-N-methylacetamide (logP = –0.73). Retrieved 2026-04-24. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Discusses the ~10x per log unit impact on permeability. View Source
